2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide
Description
The compound "2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide" is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with an amino group at position 4 and a pyridin-4-yl moiety at position 4. A sulfanyl linker connects the triazole ring to an acetamide group, which is further substituted with a 2,5-dichlorophenyl aromatic ring. Its synthesis likely involves alkylation of triazole-thione intermediates followed by functionalization of the acetamide group, as described in analogous synthetic pathways .
Properties
Molecular Formula |
C15H12Cl2N6OS |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C15H12Cl2N6OS/c16-10-1-2-11(17)12(7-10)20-13(24)8-25-15-22-21-14(23(15)18)9-3-5-19-6-4-9/h1-7H,8,18H2,(H,20,24) |
InChI Key |
YKJSKLOTTAYGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides, where structural variations in the triazole substituents, pyridine/phenyl positions, and aromatic ring modifications significantly influence physicochemical properties and bioactivity. Below is a detailed comparison with key analogs:
Substituent Variations on the Triazole Ring
- Allyl vs. Amino Group at Position 4: The analog "2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide" () replaces the amino group with an allyl moiety.
- Pyridine Positional Isomerism: The compound in , "2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide," features a 3-pyridinyl group instead of 4-pyridinyl. The positional shift alters π-π stacking interactions with biological targets, possibly affecting binding affinity .
Aromatic Ring Modifications
- Chlorophenyl vs. Tolyl Groups :
Substituting the 2,5-dichlorophenyl group with m-tolyl () introduces a methyl group, increasing electron-donating effects and lipophilicity. This change could improve metabolic stability but reduce electrophilic interactions in target binding . - Such differences may influence receptor selectivity .
Heterocyclic Replacements
- Furan-2-yl vs. Pyridin-4-yl: Compounds like "2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide" () replace pyridine with furan. The furan’s lower basicity reduces solubility in physiological conditions but may enhance bioavailability. Anti-exudative activity in these analogs is comparable to diclofenac (8 mg/kg), suggesting the target compound’s pyridinyl group could offer superior potency or selectivity .
Comparative Data Table
Key Research Findings
- Anti-Exudative Activity : Furan-2-yl analogs demonstrate comparable efficacy to diclofenac, suggesting the target compound’s pyridinyl group may enhance target engagement through stronger hydrogen bonding or aromatic interactions .
- Synthetic Flexibility : The triazole-thione intermediate (common in these compounds) allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
- Computational Predictions : highlights the use of AI in optimizing drug-like parameters, implying that the target compound’s dichlorophenyl and pyridinyl groups may be optimized for solubility or logP values .
Biological Activity
The compound 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide is a member of the triazole family, known for its diverse biological activities. Triazole derivatives are frequently investigated for their potential therapeutic applications due to their ability to interact with various biological targets. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, an amine group, a thioether linkage, and an acetamide moiety. These structural elements contribute to its reactivity and biological properties. The presence of the pyridine and dichlorophenyl groups enhances its interaction with biological targets.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The compound has shown promise in inhibiting fungal growth by targeting the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. Comparative studies indicate that it may exhibit activity similar to established antifungal agents like fluconazole and voriconazole.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Fluconazole | Triazole | Antifungal |
| Voriconazole | Triazole | Broad-spectrum antifungal |
| Itraconazole | Triazole | Antifungal |
Anticancer Potential
Recent research has highlighted the anticancer potential of triazole derivatives. In vitro studies involving the NCI-60 human tumor cell line panel have demonstrated that compounds with similar structures exhibit moderate cytostatic activity against various cancer types. For instance, derivatives with structural similarities to our compound have shown inhibition growth percentages (IGP) exceeding 10% in sensitive cell lines.
The biological activity of 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular processes.
- Binding Interactions : It interacts with active sites on enzymes or receptors, leading to altered cellular functions.
- Structure-Activity Relationships (SAR) : Variations in substituents on the triazole ring significantly affect biological activity.
Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans and Aspergillus fumigatus. The results indicated that compounds structurally related to 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide exhibited significant inhibition of fungal growth at concentrations comparable to fluconazole.
Study 2: Anticancer Activity
In a preliminary screening using the NCI's 60 human tumor cell lines, a derivative similar to our compound showed an IGP of 23% against the MCF7 breast cancer cell line. This suggests potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
